A Spectroscopic Guide to 2-Acetylthiazolidine: Elucidating Molecular Structure through NMR, IR, and MS
A Spectroscopic Guide to 2-Acetylthiazolidine: Elucidating Molecular Structure through NMR, IR, and MS
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Acetylthiazolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a saturated five-membered ring containing both sulfur and nitrogen, the thiazolidine core presents a unique electronic environment. The addition of an acetyl group at the nitrogen atom introduces characteristic features that are readily identifiable through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this molecule and its analogues.
While direct, comprehensive spectral libraries for 2-Acetylthiazolidine are not abundantly published, this guide synthesizes data from closely related, well-characterized analogues, such as N-Acetyl-thiazolidine-4-carboxylic acid, and fundamental spectroscopic principles to present a robust and predictive analysis.[1][2][3][4] Every analytical technique discussed is accompanied by a field-proven experimental protocol, offering a self-validating framework for laboratory application.
Molecular Structure and Spectroscopic Overview
2-Acetylthiazolidine is comprised of a thiazolidine ring N-acylated with an acetyl group. The structural features—a tertiary amide, a thioether, and a saturated heterocyclic ring—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and studying the molecule's interactions.
Our analytical journey will dissect the molecule's identity through three core techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy to map the proton and carbon framework.
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Infrared (IR) Spectroscopy to identify key functional groups and their vibrational modes.
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Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns.
Caption: Molecular structure of 2-Acetylthiazolidine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2-Acetylthiazolidine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of 2-Acetylthiazolidine is expected to show four distinct signals corresponding to the protons on the thiazolidine ring and the acetyl methyl group. Due to the nature of the amide bond, rotation around the C-N bond can be restricted, potentially leading to magnetic non-equivalence of the protons on the carbons adjacent to the nitrogen, which would result in more complex splitting patterns or broadened signals at room temperature.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ (Acetyl) | ~2.1 | Singlet (s) | N/A | Typical for an N-acetyl methyl group, deshielded by the adjacent carbonyl. |
| C5-H₂ | ~3.1 | Triplet (t) | ~6-7 | Methylene protons adjacent to the sulfur atom. |
| C4-H₂ | ~3.8 | Triplet (t) | ~6-7 | Methylene protons adjacent to the electron-withdrawing acetylated nitrogen. |
| C2-H₂ | ~4.6 | Singlet (s) | N/A | Methylene protons situated between two heteroatoms (S and N), leading to significant deshielding. |
Expert Insights: The singlet for the C2-H₂ protons is a key identifier. These protons are flanked by sulfur and the acetylated nitrogen, which strongly deshields them. Their chemical shift is the most downfield among the ring protons. The protons at C4 and C5 are expected to appear as triplets due to coupling with each other. The C4 protons are more deshielded than the C5 protons because of their proximity to the electronegative nitrogen atom of the amide group.
Caption: General workflow for synthesis and spectroscopic validation.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₃ (Acetyl) | ~22 | Typical chemical shift for a methyl group of an N-acetyl moiety. |
| C 5 | ~30 | Aliphatic carbon adjacent to sulfur. |
| C 4 | ~48 | Aliphatic carbon adjacent to the acetylated nitrogen, shifted downfield. |
| C 2 | ~55 | Carbon flanked by both sulfur and nitrogen, experiencing the most deshielding among the ring carbons. |
| C =O (Acetyl) | ~170 | Characteristic chemical shift for an amide carbonyl carbon. |
Expert Insights: The chemical shifts are highly diagnostic. The amide carbonyl carbon is the most downfield signal, as expected.[5] Among the aliphatic carbons, the C2 carbon is the most deshielded due to the additive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. This predictive data provides a solid foundation for interpreting experimental results.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The IR spectrum of 2-Acetylthiazolidine is dominated by a very strong absorption from the amide carbonyl group.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH₃ |
| ~1650 | Strong | C=O Stretch | Tertiary Amide |
| ~1420 | Medium | C-N Stretch | Amide |
| ~600-700 | Weak-Medium | C-S Stretch | Thioether |
Expert Insights: The most crucial peak for identification is the strong amide C=O stretch around 1650 cm⁻¹.[5] Its position indicates a tertiary amide, distinguishing it from secondary amides which would also show an N-H stretch. The absence of any significant absorption in the 3200-3500 cm⁻¹ region confirms the tertiary nature of the amide. The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic than the carbonyl peak.
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
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Molecular Formula: C₅H₉NOS
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Molecular Weight: 131.19 g/mol
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Molecular Ion (M⁺): m/z = 131
Key Fragmentation Pathways: The molecular ion of 2-Acetylthiazolidine is expected to be observable. The primary fragmentation is likely initiated by the loss of the acetyl group or cleavage of the thiazolidine ring.
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Loss of the Acetyl Radical: A prominent fragmentation pathway involves the cleavage of the N-acetyl bond, leading to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).
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[M - 42]⁺: m/z = 89 (loss of ketene), corresponding to the thiazolidine cation.
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[M - 43]⁺: m/z = 88 (loss of acetyl radical), corresponding to the thiazolidine iminium ion. This is often a very stable and abundant fragment.[3]
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Ring Cleavage: The thiazolidine ring can undergo fragmentation, for example, through the loss of ethylene (C₂H₄), leading to a fragment at m/z = 103.[3]
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Base Peak: The most stable fragment, often the base peak, is frequently the acetyl cation [CH₃CO]⁺ at m/z = 43.[3]
Caption: Key predicted mass spectrometry fragmentation pathways.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-20 mg of purified 2-Acetylthiazolidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-pulse spectrum with a 90° pulse.
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Set the spectral width to cover a range of 0-10 ppm.
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Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
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Acquire at least 16 scans for good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
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Set the spectral width to cover 0-200 ppm.
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Use a relaxation delay of 2 seconds.
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Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.
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Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Acquisition:
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Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
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Place the sample in the beam path and record the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The spectral range should be 4000-400 cm⁻¹.
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Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For GC-MS, a non-polar capillary column is suitable.
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Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
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Acquisition:
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Set the ionization energy to the standard 70 eV.
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Scan a mass range from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.
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Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions and correlate them with the known structure of the molecule.
Conclusion
The structural elucidation of 2-Acetylthiazolidine is straightforward with a multi-spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amide functional group, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide serve as a robust framework for the characterization of 2-Acetylthiazolidine and can be readily adapted for other N-substituted thiazolidine derivatives.
References
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AERU, University of Hertfordshire. (n.d.). Acetyl thiazolidine carboxylic acid. Retrieved from [Link]
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Fengchen Group. (n.d.). N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1. Retrieved from [Link]
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PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 3-acetyl-. Retrieved from [Link]
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Kunshan Sinovid Bio-Tech Co., Ltd. (2023). N-Acetyl-thiazolidine-4-carboxylic acid. Retrieved from [Link]
- Guella, G., & Dalla Serra, M. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 721-730.
- Valeria, M., et al. (1996). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 118(51), 13071-13078.
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Cárdenas, G., & Argandoña, E. (2000). IR spectrum obtained with N-acetyl d-glucosamine. Representation of the baselines adopted. ResearchGate. Retrieved from [Link]
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American Chemical Society. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A. Retrieved from [Link]
- Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09), 543-549.
- Zhidkova, E., et al. (2023). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds. Chimica Techno Acta, 10(1).
- Singh, K., et al. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation.
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 12(3), 82.
